molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No.: B1590537
CAS No.: 42087-81-0
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 3-chloro-2-nitrobenzoate is utilized in various scientific research fields, including:

Mechanism of Action

Target of Action

Methyl 3-chloro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .

Mode of Action

The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, this compound can act as an organoboron reagent . This allows it to participate in the transmetalation process, where it transfers an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can include the synthesis of various organic compounds, depending on the specific reactants used .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3-chlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 3-chloro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-chloro-2-nitrobenzoic acid.

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-2-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUVGLVDQXCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479668
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42087-81-0
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-chloro-2-nitrobenzoic acid (3.15 g, 15.6 mmol) in methanol/acetonitrile (20 mL/20 mL) was dropwise added TMSCHN2 (2N in hexanes, 11.7 mL, and 23.4 mmol) at 0° C. under N2 over 10 min until the yellow color persist. The mixture was continued stirring for 20 min, followed by dropwise addition of HOAc until the yellow color disappeared to kill excessive TMSCHN2. Partial of the solvent was removed on rotary vacuum, the product came out solution as a light yellow solid, which was filtered and washed with Et2O (2×2 mL) to afford the expected product as a white solid (2.5 g, 74% yield); 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3 H), 7.51 (t, J=8.06 Hz, 1 H), 7.70 (dd, J=8.06, 1.26 Hz, 1 H), 7.97 (dd, J=7.81, 1.26 Hz, 1 H); Mass spec. 216.02 (MH+), Calc. for C8H6ClNO4 215.00.
Quantity
3.15 g
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11.7 mL
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methanol acetonitrile
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20 mL
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Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 7.1 g (28.5 mmol) of tungstic acid, 4.9 g (48.5 mmol) of concentrated sulfuric acid, 35.6 g (190 mmol) of methyl 2-amino-3-chlorobenzoate, and 5.84 g (20 mmol) of myristyltrimethylammonium bromide in 74 ml of chlorobenzene was heated to 47° C., and 50 ml (570 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 243 g (2.06 mol) of chlorobenzene and 19 g (150 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 7.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 5.2 g (61.9 mmol) of sodium hydrogen carbonate and 5.2 ml of water were added, and 25 ml (285 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 70%.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
35.6 g
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reactant
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5.84 g
Type
catalyst
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Quantity
74 mL
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solvent
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7.1 g
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catalyst
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243 g
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5.2 g
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5.2 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 5.3 g (16.2 mmol) of sodium tungstate dihydrate and 3.2 g (32.3 mmol) of concentrated sulfuric acid in 53 ml of methanol was heated to 40° C., and a solution of 15 g (80.8 mmol) of methyl 2-amino-3-chlorobenzoate in 13 ml of methanol, and 33.0 ml (323 mmol) of a 30% hydrogen peroxide solution were simultaneously added dropwise over 10 hours. The pH value at this time was 0.5. After the completion of the dropwise addition, the mixture was stirred at 40° C. for 2 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 30 ml of toluene and 8.3 ml (80.8 mmol) of a 30% hydrogen peroxide solution were added to the reaction liquid, and 19.9 g (88.9 mmol) of a 25% aqueous potassium hydroxide solution was further added dropwise so that the temperature was 30° C. or less. The mixture was stirred at room temperature for 12 hours, and the reaction was completed. After the completion of the reaction, the methanol was distilled off, and 58 ml of toluene was added for separation. The obtained organic phase was washed with 20 ml of water, and methyl 3-chloro-2-nitrobenzoate was obtained as a toluene solution. This solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 88%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
Quantity
30 mL
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solvent
Reaction Step One
Quantity
15 g
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0 (± 1) mol
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13 mL
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3.2 g
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53 mL
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5.3 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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